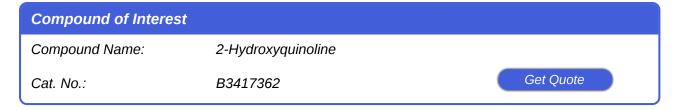


Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Hydroxyquinoline** (also known as 2-quinolinone or carbostyril), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for **2-Hydroxyquinoline** is summarized below. It is important to note that **2-Hydroxyquinoline** exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms, with the lactam form generally being more stable.[1] The presented data primarily corresponds to the predominant lactam tautomer, 2(1H)-quinolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2- Hydroxyquinoline**.

¹H NMR Spectral Data



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.65	d	9.5
H-4	7.80	d	9.5
H-5	7.55	d	8.0
H-6	7.20	t	7.5
H-7	7.45	t	7.8
H-8	7.28	d	8.0
N-H	12.5 (broad)	S	-

Solvent: DMSO-d6

¹³C NMR Spectral Data

Carbon	Chemical Shift (δ, ppm)
C-2	162.5
C-3	122.0
C-4	139.0
C-4a	116.0
C-5	130.0
C-6	122.5
C-7	128.5
C-8	115.0
C-8a	138.0

Solvent: DMSO-d6



Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxyquinoline** provides key information about its functional groups. The data presented here is consistent with the lactam structure.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3160	N-H stretch	Amide
~1660	C=O stretch	Amide (Lactam)
1600-1450	C=C stretch	Aromatic ring
~1370	C-N stretch	Amide
750-850	C-H bend	Aromatic (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the **2-Hydroxyquinoline** molecule. The absorption maxima can be influenced by the solvent and the tautomeric form present.

λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Solvent	Transition
~225	~35,000	Methanol	$\pi \rightarrow \pi$
~270	~10,000	Methanol	π → π
~330	~5,000	Methanol	n → π*

The absorption spectra of both the lactim and lactam forms have been observed, with the origins for the lactam and lactim forms reported at 29,112 cm⁻¹ and 31,349 cm⁻¹, respectively. [1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.



NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **2-Hydroxyquinoline** is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. [2] The choice of solvent is critical as it can influence the chemical shifts.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[3]

IR Spectroscopy

Sample Preparation: For solid samples of **2-Hydroxyquinoline**, the KBr pellet technique is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk.[4] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[5] For solution-state IR, the sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

Instrumentation and Data Acquisition: FTIR spectra are recorded using a Fourier-Transform Infrared Spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum.[6]

UV-Vis Spectroscopy

Sample Preparation: A stock solution of **2-Hydroxyquinoline** is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., methanol, ethanol, acetonitrile) in a volumetric flask.[7] Serial dilutions are then performed to obtain solutions of known concentrations in the range that gives absorbance values between 0.1 and 1.0.

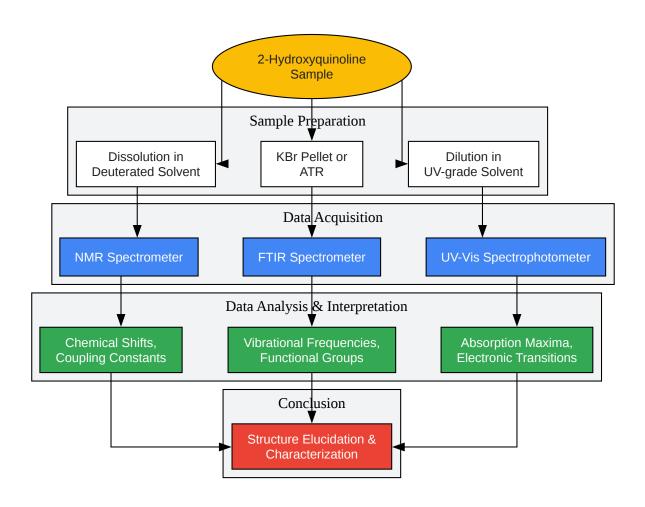
Instrumentation and Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.[7][8] A



cuvette containing the pure solvent is used as a reference. The instrument is first zeroed with the blank solvent before measuring the absorbance of the sample solutions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxyquinoline**.



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Caption: General workflow for spectroscopic analysis.



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